TF-AMI HCl is a small molecule containing an imidazole ring with a trifluoromethyl group attached at the 4th position and an amine group at the 2nd position. The presence of the hydrochloride salt (HCl) indicates it is positively charged.
Due to its structure, TF-AMI HCl possesses some interesting properties that make it a candidate for further scientific research in various fields. Here are some potential areas of exploration:
4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring. Its molecular formula is , and it has a molecular weight of approximately 187.55 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological applications. The structure of this compound features a five-membered heterocyclic ring, which is known for its diverse biological activities and applications in medicinal chemistry .
The biological activity of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has garnered interest in various fields:
Several methods have been developed for synthesizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride:
4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride has diverse applications, including:
Studies on 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride have focused on its interactions with various biological molecules:
Several compounds share structural similarities with 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Trifluoromethyl)phenylimidazole | Imidazole derivative | Contains a phenyl group enhancing stability |
4-(Trifluoromethyl)phenylpiperidine | Piperidine derivative | Combines piperidine with trifluoromethyl group |
4-(Trifluoromethyl)-1H-imidazol-2-ylpiperidine | Imidazole-piperidine hybrid | Unique combination providing distinct properties |
The uniqueness of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride lies in its trifluoromethyl substitution on the imidazole ring, which significantly enhances its lipophilicity and potential bioactivity compared to other similar compounds. This characteristic makes it particularly valuable in medicinal chemistry and material science applications .
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